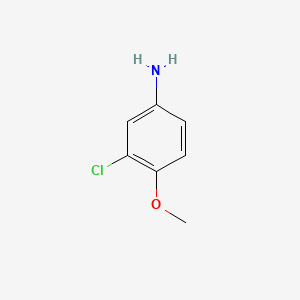

3-Chloro-4-methoxyaniline

描述

Historical Context and Early Synthetic Utility of Substituted Anilines

Substituted anilines, a class of organic compounds derived from aniline (B41778), have a rich history in organic chemistry, serving as crucial starting materials for a wide array of chemical syntheses. wisdomlib.orgwikipedia.org Their utility was recognized early on, particularly in the burgeoning dye industry of the 19th and early 20th centuries. The diazotization of anilines and their derivatives, a reaction that converts the primary amino group into a diazonium salt, opened up a vast field of azo-dye chemistry. wikipedia.org These diazonium salts could then be coupled with various aromatic compounds to produce a vibrant spectrum of colors, revolutionizing the textile and printing industries.

The development of synthetic methodologies to introduce various functional groups onto the aniline ring further expanded their utility. wikipedia.org Nitration followed by reduction became a standard method for preparing many substituted anilines. wikipedia.org The ability to place substituents at specific positions on the aromatic ring allowed chemists to fine-tune the electronic and steric properties of the resulting molecules, influencing their reactivity and the properties of the final products. This control over substitution patterns was, and continues to be, a cornerstone of synthetic organic chemistry.

Significance of 3-Chloro-4-methoxyaniline as a Strategic Precursor in Heterocyclic and Aromatic Chemistry

This compound holds a strategic position as a precursor in the synthesis of complex organic molecules, particularly in heterocyclic and aromatic chemistry. guidechem.com The presence of three distinct functional groups—an amino group, a chlorine atom, and a methoxy (B1213986) group—on the benzene (B151609) ring provides multiple reaction sites, allowing for a diverse range of chemical transformations.

The amino group is a key functional handle, readily undergoing diazotization to form a diazonium salt. This reactive intermediate can then participate in a variety of reactions, such as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. wikipedia.org Furthermore, the amino group can act as a nucleophile, reacting with electrophiles to form amides, sulfonamides, and other nitrogen-containing functionalities.

The chlorine atom and the methoxy group also play crucial roles in directing the reactivity of the molecule and in the properties of the final products. The chlorine atom is an electron-withdrawing group, while the methoxy group is an electron-donating group, creating a unique electronic environment on the aromatic ring that influences the regioselectivity of further substitution reactions. For instance, this compound has been utilized in the synthesis of quinazoline (B50416) derivatives, a class of heterocyclic compounds with significant biological activities. nih.govbeilstein-journals.org It can be reacted with 4-chloroquinazolines in N-arylation reactions to produce 4-anilinoquinazolines, which have been investigated as potential anticancer agents. beilstein-journals.org

The compound also serves as an intermediate in the synthesis of dyes and pigments. guidechem.com Its structure can be incorporated into larger chromophoric systems, contributing to the final color and properties of the dye. For example, it is a precursor in the synthesis of some azo dyes. biomedpharmajournal.org

Overview of Research Trajectories Involving the Chemical Compound

Research involving this compound has followed several key trajectories, primarily focusing on its application as a building block in the synthesis of new materials and biologically active molecules.

One significant area of research has been its use in the development of novel pharmaceuticals. guidechem.com The quinazoline scaffold, often constructed using this compound as a starting material, is a common feature in many compounds with anticancer properties. nih.govbeilstein-journals.org Researchers have synthesized libraries of 4-anilinoquinazoline (B1210976) derivatives from this precursor and evaluated their efficacy against various cancer cell lines. beilstein-journals.org For example, it has been used in the synthesis of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine.

Another major research avenue is its application in the synthesis of dyes and pigments. guidechem.com The historical importance of anilines in the dye industry continues with modern research focusing on creating new colorants with improved properties such as lightfastness and thermal stability. This compound is a valuable intermediate in this field, with its structure being incorporated into complex dye molecules. biomedpharmajournal.org

Furthermore, the compound has been the subject of environmental research. As a derivative of pesticides, its degradation has been studied to understand its environmental fate and to develop methods for its removal from contaminated water sources. lancs.ac.ukresearchgate.net Studies have investigated the photocatalyzed degradation of this compound in aqueous suspensions of titanium dioxide. lancs.ac.ukresearchgate.net

The fundamental reactivity of this compound also continues to be explored. New synthetic methods are being developed to create a wider range of derivatives, expanding its utility as a versatile building block in organic synthesis. researchgate.netrsc.org These studies often focus on developing more efficient and selective reactions, such as metal-catalyzed cross-coupling reactions, to construct complex molecular architectures.

Data on this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Chloro-p-anisidine, Benzenamine, 3-chloro-4-methoxy- nih.gov |

| CAS Number | 5345-54-0 nih.gov |

| Molecular Formula | C₇H₈ClNO nih.gov |

| Molecular Weight | 157.60 g/mol nih.gov |

| Appearance | Off-white, yellowish to green or brown flakes chemicalbook.com |

| Melting Point | 50-55 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVCBOLNTSUFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201616 | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-54-0 | |

| Record name | 3-Chloro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-METHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKF2V8L8PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Methoxyaniline and Its Derivatives

Precursor Synthesis and Optimization

The creation of 3-Chloro-4-methoxyaniline requires careful control over the introduction of substituents onto the aromatic ring to ensure the correct isomer is formed. This regiochemical control is paramount for the utility of the final product.

Synthesis of Substituted Anilines with Specific Regioselectivity

Achieving the specific 3-chloro-4-methoxy substitution pattern on an aniline (B41778) ring is a multi-step process that hinges on the directing effects of substituents. A common and effective strategy begins with a precursor such as 4-methoxynitrobenzene (p-nitroanisole). The synthesis proceeds through two key transformations:

Electrophilic Chlorination: The starting material, p-nitroanisole, possesses a strongly deactivating, meta-directing nitro group (-NO₂) and a strongly activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃). When subjected to electrophilic chlorination (e.g., using Cl₂ with a Lewis acid catalyst), the directing effects of these two groups work in concert. The methoxy group activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is already occupied). The nitro group deactivates the entire ring but most strongly at the ortho and para positions, directing incoming electrophiles to the meta position (position 3). The combined influence overwhelmingly favors the introduction of the chlorine atom at the position ortho to the methoxy group and meta to the nitro group, which is position 3.

Nitro Group Reduction: Following successful chlorination, the resulting 3-chloro-4-methoxynitrobenzene is treated with a reducing agent to convert the nitro group into a primary amine (-NH₂). A variety of reducing systems can be employed for this step, such as iron powder in the presence of an acid like acetic acid, or catalytic hydrogenation. nih.gov This reduction yields the target molecule, this compound, with high regiochemical purity.

Alternative modern approaches, such as visible-light-induced photocatalysis and various cross-coupling strategies, are continuously being developed to afford highly regioselective synthesis of substituted anilines under mild conditions. arkat-usa.org

Intermediate Formation Strategies (e.g., Malon Anilic Acid, Aminobenzothiazole)

This compound is a valuable building block for synthesizing more complex heterocyclic intermediates, such as malon anilic acids and aminobenzothiazoles.

Malon Anilic Acid Derivatives: These intermediates are formed through the reaction of an aniline with a derivative of malonic acid. Specifically, 3-chloro-4-methoxy phenyl malon anilic acid can be synthesized by reacting this compound with diethyl malonate. This reaction typically involves heating the two components, sometimes in the presence of a high-boiling solvent or catalyst, leading to the formation of an amide bond and the corresponding malon anilic acid derivative. researchgate.net These intermediates are useful in the synthesis of various heterocyclic systems, including coumarins and pyrazoles.

Aminobenzothiazole Derivatives: The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry. One of the classical methods for its synthesis involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) in the presence of bromine and acetic acid. innovareacademics.injgpt.co.in In this process, this compound serves as the aniline precursor, which first reacts to form a phenylthiourea (B91264) intermediate in situ. globalresearchonline.net Subsequent oxidative cyclization, facilitated by bromine, yields the corresponding 2-amino-benzothiazole derivative, specifically 2-amino-6-chloro-5-methoxybenzothiazole.

Derivatization and Functionalization Reactions

The amino group of this compound is a prime site for a variety of functionalization reactions, particularly acylation, to produce amide derivatives that serve as important intermediates in their own right.

Formation of N-Acyl Derivatives

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is a straightforward and efficient method to produce N-acyl derivatives. This reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl).

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is readily achieved by treating this compound with an acetylating agent. A common laboratory method involves the reaction with acetyl chloride or acetic anhydride. For instance, reacting this compound with chloroacetyl chloride in a suitable solvent like acetone (B3395972), often with a base such as triethylamine (B128534), yields the corresponding chloroacetamide derivative. researchgate.net The synthesis of the non-chlorinated acetamide (B32628) follows the same principle using acetyl chloride. These acetamide derivatives are stable, crystalline solids and are often used in further synthetic transformations. bldpharm.com

Following a similar synthetic logic, propionamide (B166681) derivatives can be prepared. The specific compound named in the outline, 3-Chloro-N-(4-methoxyphenyl)propanamide, is synthesized by reacting p-anisidine (B42471) (4-methoxyaniline) with 3-chloropropionyl chloride. google.comiucr.org The reaction can be carried out in various solvents, such as methyl ethyl ketone or dichloromethane (B109758), with a base like triethylamine to scavenge the generated HCl. google.com

Extending this methodology, the corresponding derivative of the primary subject, N-(3-chloro-4-methoxyphenyl)propanamide , can be synthesized by reacting this compound with propanoyl chloride (or a substituted version like 3-chloropropionyl chloride) under similar basic conditions. These N-acyl compounds are key intermediates for producing more complex molecules, including pharmaceuticals. chemicalbook.comfluorochem.co.uk

Synthesis of Butanamide Derivatives (e.g., N-(3-chloro-4-methoxyphenyl)butanamide)

The synthesis of butanamide derivatives from this compound is a fundamental process in medicinal chemistry, creating intermediates for more complex molecules. A general and effective method for creating such derivatives involves the acylation of the primary amine group of this compound.

This reaction is typically achieved by treating this compound with a butanoyl chloride derivative. For instance, the synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-thiophen-2-ylbutanamide is accomplished through the reaction of this compound with 4-oxo-4-thiophen-2-ylbutanoyl chloride. ontosight.ai This specific derivative is noted for its unique structural features, including a thiophene (B33073) ring and a chloro-methoxyphenyl group, and is explored for potential pharmaceutical applications. ontosight.ai

The general procedure can be adapted to produce N-(3-chloro-4-methoxyphenyl)butanamide by using butanoyl chloride as the acylating agent. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| This compound | Butanoyl chloride | N-(3-chloro-4-methoxyphenyl)butanamide | Formation of an amide (butanamide) linkage. |

| This compound | 4-oxo-4-thiophen-2-ylbutanoyl chloride | N-(3-chloro-4-methoxyphenyl)-4-oxo-4-thiophen-2-ylbutanamide | Synthesis of a functionalized butanamide. ontosight.ai |

Synthesis of Thiourea (B124793) Derivatives (e.g., N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea)

Thiourea derivatives are significant scaffolds in synthetic chemistry. The synthesis of N-acyl thiourea derivatives can be accomplished by reacting an appropriate amine with an acyl isothiocyanate.

A relevant example is the synthesis of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, which was formed by the reaction of 3-chloropropionyl isothiocyanate with 4-methoxyaniline in an acetone solution. eurjchem.comgrafiati.com This method can be directly applied to this compound. The process involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate group.

To synthesize a thiourea derivative from this compound, the aniline would be reacted with a suitable isothiocyanate, such as 3-chloropropionyl isothiocyanate. This reaction would yield N-(3-chloropropionyl)-N'-(3-chloro-4-methoxyphenyl)thiourea. The resulting compounds are often crystalline solids and can be characterized using spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR. eurjchem.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Methoxyaniline | 3-Chloropropionyl isothiocyanate | N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | Acylthiourea synthesis. eurjchem.comgrafiati.com |

| This compound | 3-Chloropropionyl isothiocyanate | N-(3-chloropropionyl)-N'-(3-chloro-4-methoxyphenyl)thiourea | Proposed synthesis based on established methods. |

Cyclization Reactions for Heterocyclic Scaffolds

Benzothiazole (B30560) Derivative Synthesis

Benzothiazoles are a class of bicyclic heterocyclic compounds with significant applications. A key synthetic route to methoxy-substituted benzothiazole derivatives starts with this compound. rjptonline.orgajpp.inresearchgate.neteresearchco.com The synthesis involves reacting this compound with potassium thiocyanate in cooled glacial acetic acid. rjptonline.orgeresearchco.comresearchgate.net The temperature is carefully controlled during the subsequent addition of a solution of bromine in glacial acetic acid. rjptonline.orgeresearchco.comresearchgate.net This reaction sequence leads to the formation of the 2-amino-4-chloro-5-methoxy-benzothiazole nucleus. rjptonline.org

The synthesis of benzothiazoles from thiobenzanilides is often accomplished via the Jacobsen cyclization. rjptonline.orgajpp.inresearchgate.net This method involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. rjptonline.orgajpp.in It is regarded as a highly effective strategy because it typically yields only one product, involving cyclization onto a carbon atom that is ortho to the anilido nitrogen. rjptonline.orgajpp.ineresearchco.comresearchgate.net This selectivity makes the Jacobsen cyclization a preferred method for producing specifically substituted benzothiazoles. rjptonline.orgajpp.in

| Starting Material | Reagents | Intermediate/Product | Cyclization Method |

| This compound | 1. Potassium thiocyanate2. Bromine, Acetic Acid | 2-Amino-4-chloro-5-methoxy-benzothiazole | Jacobsen Cyclization. rjptonline.org |

Azetidin-2-one (B1220530) Derivative Synthesis

Azetidin-2-ones, commonly known as β-lactams, are four-membered heterocyclic rings. A primary method for their synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine (Schiff base). mdpi.com

The synthesis of an azetidin-2-one derivative using this compound would proceed in two main steps:

Formation of a Schiff Base: this compound is condensed with an appropriate aromatic aldehyde. This reaction typically occurs under reflux in a solvent like ethanol (B145695). scirp.org

Cycloaddition: The resulting Schiff base is then reacted with a chloroacetyl chloride in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like dioxane or dichloromethane. mdpi.comscirp.org The base generates a ketene from the chloroacetyl chloride, which then undergoes cycloaddition with the imine to form the 3-chloro-azetidin-2-one ring. mdpi.comaip.org Microwave irradiation has also been employed to facilitate this cyclization. aip.orgrdd.edu.iq

| Step | Reactants | Product | Reaction Name |

| 1 | This compound + Aromatic Aldehyde | Schiff Base (Imine) | Condensation. scirp.org |

| 2 | Schiff Base + Chloroacetyl Chloride + Triethylamine | 3-Chloro-azetidin-2-one derivative | Staudinger [2+2] Cycloaddition. mdpi.comscirp.org |

Thiadiazole Intermediate Reactions

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The compound 3-Chloro-4-methoxy-1,2,5-thiadiazole (B47599) is a known heterocyclic intermediate. nih.gov This specific molecule is a key building block in the synthesis of some pharmaceuticals.

The chemical reactivity of 3-chloro-4-methoxy-1,2,5-thiadiazole is characterized by substitution reactions where the chlorine atom can be displaced by various nucleophiles, such as amines or thiols, to generate a library of new derivatives. While direct synthesis from this compound is not explicitly detailed in the provided context, anilines are common precursors for related heterocyclic systems. For instance, anilines can be converted to thioureas, which are versatile intermediates for synthesizing 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net These thiadiazole intermediates are valuable in constructing more complex molecules for various applications. google.com

| Compound/Intermediate | Reactivity | Potential Application |

| 3-Chloro-4-methoxy-1,2,5-thiadiazole | Nucleophilic substitution of the chlorine atom. | Intermediate in pharmaceutical synthesis. |

| Thiourea derivatives | Cyclization to form 1,3,4-thiadiazoles. | Precursors for pharmacologically active molecules. researchgate.net |

Cyclic Imide Formation

Cyclic imides are significant scaffolds in organic synthesis and are recognized as key intermediates for pharmacologically relevant agents. researchgate.net The formation of cyclic imides from this compound can be achieved through its reaction with cyclic carboxylic acid anhydrides. google.com

A study on the discovery of reversible cruzain inhibitors utilized this compound in the synthesis of cyclic imide derivatives. nih.govfrontiersin.org The process involved coupling a carboxylic acid intermediate with this compound to form an amide, which was then further elaborated to generate the final cyclic imide structures. nih.govfrontiersin.org Specifically, the synthesis of a key intermediate involved dissolving the starting carboxylic acid in dichloromethane (CH2Cl2), followed by the addition of this compound and triethylamine. frontiersin.org The reaction mixture was stirred for a couple of hours, after which it was purified by column chromatography. frontiersin.org This amide was then used in subsequent steps to generate a library of cyclic imide-containing compounds. nih.gov

The following table summarizes the synthesis of various cyclic imide derivatives incorporating the 3-chloro-4-methoxyphenyl moiety and their characterization data. nih.gov

| Compound ID | Structure | Yield (%) | 1H NMR (ppm) | 13C NMR (ppm) |

| 10a | 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl (S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate | 82 | 10.04, 7.92, 7.69, 7.37, 7.10, 5.04, 4.72, 3.81, 2.24, 1.93, 1.49, 0.89 | 169.1, 167.2, 164.6, 150.7, 135.0, 131.9, 131.0, 123.5, 121.0, 120.6, 119.2, 112.9, 63.4, 56.1, 49.9, 36.6, 24.5, 22.9, 20.8 |

| 10b | 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl (2S)-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-methylpentanoate | 91 | 8.32, 7.83, 7.68, 6.90, 5.08, 4.90, 4.45, 3.89, 2.12, 1.98, 1.85, 1.77, 1.47, 1.36, 0.96 | Not provided |

| 10c | 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl (S)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate | 46 | 8.12, 7.76, 7.62, 6.90, 6.84, 5.04, 4.91, 4.47, 3.89, 2.18, 1.98, 1.47, 0.96 | 170.4, 168.4, 164.6, 152.1, 134.6, 130.9, 122.5, 122.4, 63.6, 56.3, 50.4, 38.0, 24.9, 23.0, 21.0 |

| 10e | 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl (S)-4-methyl-2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate | 88 | 8.19, 7.78, 7.65, 6.90, 6.46, 5.04, 4.89, 4.45, 3.89, 2.17, 1.96, 1.47, 0.95 | 171.6, 170.5, 168.6, 164.6, 152.0, 146.3, 130.9, 127.8, 122.4, 122.3, 119.5, 112.1, 63.5, 56.3, 50.5, 38.1, 24.9, 23.0, 20.9, 11.2 |

Coupling Reactions and Advanced Linker Chemistry

Modern coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a valuable substrate for several of these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds, a crucial transformation in medicinal chemistry and materials science. alfa-chemistry.com This reaction allows for the coupling of amines with aryl halides or triflates. alfa-chemistry.comresearchgate.net

This compound can be effectively utilized in Buchwald-Hartwig amination reactions. For instance, it has been coupled with aryl halides to synthesize more complex aniline derivatives. The reaction typically involves a palladium catalyst, such as Pd2(dba)3, a phosphine (B1218219) ligand like tBu3P·HBF4, and a base, commonly sodium tert-butoxide, in a solvent like toluene. tcichemicals.com The reaction mixture is heated to drive the coupling process. researchgate.nettcichemicals.com Research has shown that various aniline derivatives, including those with electron-donating and halogen substituents, can successfully undergo this amination. nih.gov

In a specific example, the synthesis of N-(2-Chloro-4-methoxyphenyl)isoquinolin-6-amine was achieved by reacting 6-bromoisoquinoline (B29742) with 4-methoxy-2-chloroaniline using a palladium catalyst and a suitable ligand. nih.gov The reaction yielded the desired product in 87% yield after purification. nih.gov

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 6-bromoisoquinoline, 4-methoxy-2-chloroaniline | Pd(0) catalyst, DavePhos ligand, K3PO4 base | N-(2-Chloro-4-methoxyphenyl)isoquinolin-6-amine | 87 | nih.gov |

| 4-isopropylphenol, 1,2-dibromopropane, then this compound | Pd catalysts, Xantphos ligand | 3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyaniline | Not specified | |

| 4-chloroanisole, diphenylamine | Pd2(dba)3, tBu3P·HBF4, sodium tert-butoxide | 4-methoxytriphenylamine | Not specified | tcichemicals.com |

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This method is particularly useful for substrates that are sensitive to more harsh conditions. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles like alcohols. organic-chemistry.org

While direct examples of Steglich esterification using this compound as the alcohol component are not prevalent in the searched literature, the principles of this reaction can be applied to its derivatives or in multi-step syntheses involving this compound. For instance, a carboxylic acid-containing derivative of this compound could be esterified using the Steglich protocol. Conversely, the amino group of this compound is a strong nucleophile and readily reacts with activated carboxylic acids to form amides. organic-chemistry.org

In a related context, the coupling of a carboxylic acid with an alcohol was achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and DMAP, which is a variation of the Steglich conditions. nih.gov This approach was used to synthesize a molecule where an alcohol was coupled to a carboxylic acid, which was subsequently linked to a this compound moiety. nih.gov

Condensation reactions are fundamental in organic synthesis for the formation of various functional groups. This compound is a key reactant in the synthesis of azo-coumarin and Schiff base derivatives.

Azo-coumarin derivatives have been synthesized through the condensation of N-(3-chloro-4-methoxy) phenyl malon anilic acid with various substituted phenyl benzene-azo-salicylaldehydes. biomedpharmajournal.org The reaction is typically carried out in the presence of a condensing agent like pyridine and heated in an oil bath. biomedpharmajournal.org The resulting products are often colored solids that can be purified by recrystallization. biomedpharmajournal.org

Schiff bases, characterized by the imine (-C=N-) functional group, are readily formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net this compound has been used to prepare Schiff bases by reacting it with various aldehydes. For example, its reaction with substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol leads to the formation of the corresponding Schiff bases. rdd.edu.iqmdpi.com These Schiff bases can then serve as intermediates for the synthesis of other heterocyclic compounds. rdd.edu.iq

| Reactant 1 | Reactant 2 | Product Type | Condensing Agent/Catalyst | Reference |

| N-(3-chloro-4-methoxy) phenyl malon anilic acid | Substituted phenyl benzene-azo-salicylaldehydes | Azo-coumarin | Pyridine | biomedpharmajournal.org |

| This compound | Aromatic aldehydes | Schiff Base | Glacial acetic acid | rdd.edu.iq |

| 3,4,5-trimethoxyaniline | Substituted benzaldehydes | Imine (Schiff Base) | Not specified | mdpi.com |

| 4-methoxyaniline | Benzaldehyde, pyruvic acid | Quinoline (B57606) derivative | p-toluenesulfonic acid | e-century.us |

The versatility of this compound allows for its incorporation into a wide array of complex molecular structures, including the previously discussed cyclic imides. nih.govfrontiersin.org The synthesis of these complex molecules often involves a multi-step approach where this compound is introduced through a key bond-forming reaction.

For example, in the synthesis of cruzain inhibitors, this compound was coupled with a carboxylic acid intermediate to form an amide linkage. nih.govfrontiersin.org This amide was then further functionalized and cyclized to yield the final cyclic imide-containing inhibitors. nih.gov The initial amide formation is a critical step that attaches the 3-chloro-4-methoxyphenyl moiety to the core structure of the molecule. frontiersin.org

The synthesis of these complex structures highlights the importance of robust and reliable synthetic methods that can tolerate the functional groups present in this compound while enabling the desired chemical transformations.

Regioselectivity Control in Aromatic Substitution Reactions

Controlling the position of substitution on an aromatic ring (regioselectivity) is a central challenge in organic synthesis. The existing substituents on the aniline ring of this compound, the methoxy group (-OCH3) and the chlorine atom (-Cl), direct incoming electrophiles to specific positions. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group.

In electrophilic aromatic substitution reactions of substrates containing a this compound moiety, the powerful activating effect of the methoxy group, coupled with the directing effect of the amino group, generally dictates the position of substitution.

Research into the copper-catalyzed ortho-halogenation of protected anilines has provided insights into controlling regioselectivity. rsc.org While not directly studying this compound, the principles are applicable. The use of a directing group, in this case, a pyridylsulfonyl group attached to the aniline nitrogen, can direct halogenation specifically to the ortho position. rsc.org Without such a directing group or under different catalytic conditions, a mixture of products can result from substitution at various positions on the ring. rsc.org

In the context of Friedel-Crafts alkylation, a highly regioselective reaction has been reported for 3,5-dimethoxyaniline, where alkylation occurs specifically at the para-position to the amino group. researchgate.net This high degree of regioselectivity is attributed to the electronic effects of the methoxy groups and the reaction conditions employed. researchgate.net Similar considerations of electronic and steric effects would be crucial in predicting and controlling the regioselectivity of reactions involving this compound.

A tandem [3+2] heteroannulation strategy for carbazole (B46965) synthesis demonstrated regiocontrol in a C-H activation step. nih.gov The reaction of 4-methoxy-2-chloroaniline with a heteroaryl bromide proceeded through a Pd(0)-catalyzed C-N bond formation followed by a Pd(II)-catalyzed C-arylation. The regioselectivity of the second step was influenced by the electronic properties of the heteroaryl ring. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgsmolecule.com The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a substituent with high precision. wikipedia.orgorganic-chemistry.org

For aniline derivatives, the amino group or a protected form can act as a DMG. Similarly, the methoxy group is a known DMG. wikipedia.org In the context of this compound, the molecule presents multiple sites for potential metalation. The methoxy group at C4 and the amino group at C1 can both direct the lithiation to their respective ortho positions. The presence of the chloro substituent at C3 adds another layer of complexity to the regioselectivity of the reaction.

The general mechanism of DoM involves the coordination of a Lewis acidic alkyllithium species to the Lewis basic heteroatom of the DMG. wikipedia.org This brings the alkyllithium into proximity with an ortho-proton, which is then abstracted to form a stabilized aryllithium intermediate. Subsequent reaction with an electrophile leads to the ortho-substituted product. wikipedia.org While specific examples for this compound are not prevalent in the provided search results, the principles of DoM on substituted anilines and anisoles are well-established. wikipedia.orgsmolecule.comorganic-chemistry.org For instance, the lithiation of 4-(methoxymethyl)aniline (B1590958) derivatives followed by bromination can yield 2-bromo-4-(methoxymethyl)aniline (B11889494) with high regiocontrol. smolecule.com

Computational Guidance for Electrophilic Substitution

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the mechanisms of organic reactions, including electrophilic aromatic substitution on aniline derivatives. beilstein-journals.orgbeilstein-journals.org These computational studies can provide insights into reaction rates, transition state energies, and the influence of substituents on reactivity and regioselectivity. beilstein-journals.orgnih.govresearchgate.net

For substituted anilines, computational models can elucidate the role of both electron-donating and electron-withdrawing groups in directing electrophilic attack. beilstein-journals.org DFT calculations have been employed to study intramolecular radical additions to aniline derivatives, revealing that the electronic properties of both the radical and the aniline are crucial for determining reaction rates. beilstein-journals.orgnih.gov Specifically, a combination of an electrophilic radical and a nucleophilic arene leads to higher reaction rates. beilstein-journals.orgnih.gov

In the context of electrophilic substitution on molecules like this compound, computational methods can help predict the most likely site of substitution by analyzing the electron density of the aromatic ring. The activating methoxy group and the deactivating but ortho-, para-directing chloro and amino groups create a complex substitution pattern. DFT calculations can model the stability of the Wheland intermediates for substitution at each possible position, thereby predicting the major product. Studies on similar systems, such as the reaction of aniline derivatives with selenium dioxide, have shown that DFT calculations can explain the observed reaction pathways, including competing electrophilic substitution and oxidative polymerization. beilstein-journals.org

Catalytic Systems in Synthesis

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives often employs transition metal catalysts, particularly those based on palladium and ruthenium.

Palladium-Based Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. For aniline derivatives, palladium catalysis is instrumental in amination reactions, such as the Buchwald-Hartwig amination, which couples aryl halides with amines. orgsyn.org This methodology is a powerful tool for synthesizing complex aniline derivatives.

Research has demonstrated the use of palladium catalysts for the carbonylation of 4-methoxyaniline to produce β-lactams. rsc.orgrsc.org In these reactions, various palladium precursors are screened in combination with phosphine ligands to optimize the yield of the desired product. rsc.orgrsc.org For example, the carbonylation of 4-methoxyaniline with 2-bromo-3,3,3-trifluoro-1-propene has been optimized by testing different palladium sources and ligands. rsc.orgrsc.org Palladium-catalyzed cascades involving aminocyclization and coupling reactions have also been developed for the synthesis of complex heterocyclic structures from aniline derivatives. acs.org Furthermore, palladium acetate (B1210297) in conjunction with ligands like Xantphos has been used for the N-arylation of carbazoles using anilines. beilstein-journals.org

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Solvent | Yield of 3a (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PCy₃ (5) | 1,4-Dioxane | 45 |

| 2 | PdCl₂(PhCN)₂ (2) | PCy₃ (5) | 1,4-Dioxane | 38 |

| 3 | Pd₂(dba)₃ (1) | PCy₃ (5) | 1,4-Dioxane | 42 |

| 4 | Pd(OAc)₂ (2) | Ru-Phos (5) | Toluene | 89 |

Ruthenium-Based Catalysis

Ruthenium catalysts are highly versatile and have been employed in a wide range of organic transformations, including hydrogenation, N-alkylation, and C-N bond cleavage. rsc.orgrsc.orgacs.orgacs.org Cyclometalated ruthenium complexes have been shown to be effective catalysts for the N-methylation of anilines using methanol (B129727) as the methylating agent under mild conditions. rsc.org This process, which proceeds via a hydrogen autotransfer mechanism, is a green and efficient method for producing N-methylanilines. rsc.org

Ruthenium complexes have also been utilized in the N-alkylation of anilines with primary carbohydrate alcohols, operating through a "borrowing hydrogen" strategy. rsc.org This reaction demonstrates the ability of ruthenium catalysts to facilitate the formation of C-N bonds using alcohols as alkylating agents. rsc.org Additionally, Ru(0)-catalyzed cross-coupling of anilines with organoboranes has been reported, involving the selective cleavage of C(aryl)-N bonds. acs.org This method provides a novel route to biaryl ketones and aldehydes. acs.org

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-methylaniline | - |

| 2 | 4-Iodoaniline | N-methyl-4-iodoaniline | - |

| 3 | 4-Methoxyaniline | N-methyl-4-methoxyaniline | 85 |

| 4 | 2-Aminopyridine | N-methyl-2-aminopyridine | - |

Role of Ligand Systems (e.g., Xantphos, Phenanthroline)

The choice of ligand is critical in transition metal catalysis, as it significantly influences the catalyst's activity, selectivity, and stability. researchgate.net Ligands such as Xantphos and phenanthroline derivatives are widely used in various catalytic reactions. researchgate.netnih.govrsc.org

Xantphos is a diphosphine ligand known for its wide bite angle, which can stabilize transition metal complexes and promote high selectivity in reactions like hydroformylation and cross-coupling. researchgate.netrsc.org In palladium-catalyzed reactions, Xantphos has been employed in the synthesis of N-arylcarbazoles from anilines, where it contributes to the efficiency of the C-N bond formation. beilstein-journals.org The combination of palladium acetate and Xantphos has proven effective for this transformation. beilstein-journals.org

Phenanthroline and its derivatives are N-heterocyclic ligands that are crucial in nickel-catalyzed carboxylation reactions of unactivated alkyl halides. nih.gov The steric and electronic properties of phenanthroline ligands can be tuned to control the outcome of catalytic reactions. nih.govnih.gov For instance, bulky substituents on the phenanthroline ring can stabilize reactive intermediates and enhance catalytic performance. nih.gov In iron-catalyzed hydrosilylation reactions, 2-imino-9-aryl-1,10-phenanthroline ligands have been shown to be critical for achieving high selectivity. nih.gov

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical processes that are environmentally benign, resource-efficient, and safe. nih.govimist.ma In the synthesis of anilines and their derivatives, several green chemistry approaches have been explored.

One approach involves the use of environmentally friendly solvents, such as water or ethanol, and avoiding hazardous reagents. nih.govimist.maacs.org For example, a greener synthesis of 4-bromoacetanilide from aniline has been developed using a Zn dust/Fe powder–acetic acid system for acetylation and a ceric ammonium nitrate–KBr combination for bromination in an ethanolic–aqueous medium. acs.org Another study reports a transition-metal-free method for synthesizing azoxybenzenes from anilines using oxone as an oxidant in a mixture of acetonitrile (B52724) and water. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com A microwave-assisted, solvent-free, and catalyst-free method for producing anilines and phenols from activated aryl halides has been reported, offering a more efficient and eco-friendly alternative to traditional methods. tandfonline.com Furthermore, the use of sunlight as a sustainable energy source for chemical reactions, such as the N-acetylation of anilines, represents a promising green chemistry approach. researchgate.net

Reactivity Mechanisms and Transformation Pathways of 3 Chloro 4 Methoxyaniline

Oxidative Transformations and Quinone Formation

The oxidative transformation of substituted anilines, such as 3-chloro-4-methoxyaniline, can lead to the formation of quinone-type structures. The presence of the electron-donating amino and methoxy (B1213986) groups on the aromatic ring makes it susceptible to oxidation. High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are known to mediate hydride abstraction from substrates, which can initiate oxidation. nih.gov This process is thought to involve the formation of a charge-transfer complex between the quinone and the substrate. nih.gov

While direct studies on this compound are limited, research on analogous compounds provides insight into potential reaction pathways. For instance, the oxidation of 3-methoxy-4-tert-butylaniline has been shown to produce N-aryl-o-quinone di-imine and quinone imines. csu.edu.au Enzymatic or chemical oxidation of similar phenolic compounds can generate transient o-quinones, which can undergo further reactions. nih.gov It is plausible that the oxidation of this compound would proceed through similar intermediates, ultimately leading to the formation of quinone imine or related structures.

Reductive Pathways and Cyclohexylamine (B46788) Analog Formation

Information regarding the specific reductive pathways of this compound leading to the formation of cyclohexylamine analogs is not extensively detailed in the available literature. However, the reduction of aromatic nitro compounds to anilines is a common synthetic route, often employing reagents like iron powder in the presence of an acid. nih.gov It is conceivable that under specific catalytic hydrogenation conditions, the aromatic ring of this compound could be reduced to a cyclohexyl ring, yielding the corresponding cyclohexylamine analog.

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions. For example, substituted anilines can react with cyanuric chloride in a sequential nucleophilic substitution to form s-triazine derivatives. nih.gov In these reactions, the order of nucleophilic addition is crucial. nih.gov The reactivity of the aniline (B41778) in such reactions is influenced by the electronic properties of the substituents on the aromatic ring.

Free Radical Mechanisms in Environmental Transformations

In environmental settings, this compound can undergo transformations that likely involve free radical mechanisms. When present in soil at concentrations of 10 ppm or more, it has been observed to convert into a mixture of several compounds, including 3,3'-dichloro-4,4'-dimethoxyazobenzene, 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, and its reduction product, 2,3'-dichloro-4-hydroxy-4'-methoxydiphenylamine. capes.gov.br The formation of these products is suggested to occur through a free radical mechanism. capes.gov.br

Photocatalytic Degradation Studies

The photocatalytic degradation of this compound has been investigated as a method for its removal from aqueous environments.

The photocatalyzed degradation of this compound has been studied in aqueous suspensions of titanium dioxide (TiO2). lancs.ac.uk TiO2 is a widely used photocatalyst due to its efficiency, low cost, and stability. mdpi.comoiccpress.com Under UV irradiation, TiO2 generates electron-hole pairs, which lead to the formation of reactive oxygen species, such as hydroxyl radicals, that can degrade organic pollutants. oiccpress.commdpi.com Studies have shown that the photocatalyst Degussa P25 is effective for the degradation of this compound. lancs.ac.uk

The efficiency of the TiO2-mediated photocatalytic degradation of this compound is influenced by several reaction parameters.

pH: The pH of the solution plays a significant role in the degradation rate. Higher degradation rates for this compound have been observed at both lower and higher pH values, specifically at pH 3.15 and 9.15. lancs.ac.uk The pH can affect the surface charge of the TiO2 catalyst and the speciation of the target compound, thereby influencing the adsorption and reaction kinetics. researchgate.netnih.govmdpi.commdpi.com

Catalyst Loading: The concentration of the TiO2 catalyst is another crucial factor. For the degradation of this compound, an optimal catalyst loading has been identified as 1.5 g/L. lancs.ac.uk Increasing the catalyst loading generally increases the number of active sites for the reaction, leading to a higher degradation rate up to a certain point, after which the solution's turbidity can reduce light penetration and decrease efficiency.

H2O2 Concentration: The addition of hydrogen peroxide (H2O2) can significantly enhance the degradation rate of this compound. lancs.ac.uk H2O2 acts as an electron acceptor, which can promote the generation of hydroxyl radicals. mdpi.com However, an optimal concentration of H2O2 is necessary, as an excess can act as a scavenger of hydroxyl radicals, thereby inhibiting the degradation process. mdpi.comfrontiersin.org

| Parameter | Optimal Value/Condition | Effect on Degradation |

| pH | 3.15 and 9.15 | Higher degradation rates observed at lower and higher pH values. lancs.ac.uk |

| Catalyst Loading (TiO2) | 1.5 g/L | Optimal concentration for degradation. lancs.ac.uk |

| H2O2 Concentration | Addition enhances rate | Acts as an electron acceptor, but excess can be detrimental. lancs.ac.ukmdpi.com |

Degradation Kinetics and Langmuir-Hinshelwood Rate Law

The study of the photocatalytic degradation of this compound reveals that the process is significantly influenced by various experimental conditions, including the type of titanium dioxide (TiO2) powder, reaction pH, catalyst loading, and substrate concentration. The degradation kinetics of many organic compounds in heterogeneous photocatalysis are often described by the Langmuir-Hinshelwood (L-H) model. This model assumes that the reaction occurs on the surface of the catalyst and that the rate of degradation is proportional to the fraction of the surface covered by the substrate.

In the investigation of this compound's photocatalytic degradation, it was observed that the photocatalyst Degussa P25 exhibited superior photocatalytic activity. The degradation rates were found to be higher at both lower and higher pH values, specifically at pH 3.15 and 9.15. Furthermore, the addition of hydrogen peroxide (H2O2) as an electron acceptor alongside oxygen was shown to significantly enhance the rate of degradation lancs.ac.uk.

The optimal conditions for the degradation of a 0.6 mM solution of this compound were determined to be a catalyst loading of 1.5 g L-1 lancs.ac.uk. The kinetics of photocatalytic reactions for many organic compounds, including chloroanilines, can be described by pseudo-first-order kinetics, which is a simplified form of the Langmuir-Hinshelwood model applicable at low substrate concentrations mdpi.com.

The Langmuir-Hinshelwood model relates the initial rate of degradation (r) to the initial concentration of the substrate (C) through the following equation:

r = (kKC) / (1 + KC)

where k is the reaction rate constant and K is the adsorption equilibrium constant. At low concentrations, this equation simplifies to a pseudo-first-order rate equation.

Interactive Data Table: Optimal Conditions for this compound Degradation

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 0.6 mM |

| Catalyst Loading (Degussa P25) | 1.5 g L⁻¹ |

Proposed Decomposition Pathways and Intermediate Identification

The decomposition of this compound through photocatalysis involves a series of reactions initiated by the photogenerated electron-hole pairs on the surface of the TiO2 catalyst. A probable pathway for the decomposition has been proposed based on the analysis of intermediates formed during the reaction lancs.ac.uk.

The degradation process is believed to be initiated by the attack of hydroxyl radicals (•OH) on the aromatic ring of the this compound molecule. This can lead to the hydroxylation of the ring and the subsequent opening of the aromatic ring, eventually leading to the formation of smaller aliphatic compounds and ultimately mineralization to CO2, H2O, and inorganic ions.

Based on the study of its photocatalyzed degradation, a proposed pathway involves the initial transformation of this compound into several intermediate products. While the specific intermediates for the photocatalytic degradation are not detailed in the provided search results, a study on the metabolism of this compound in soil identified several transformation products. These products are formed through a free radical mechanism and include:

3,3′-dichloro-4,4′-dimethoxyazobenzene

3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil

2,3′-dichloro-4-hydroxy-4′-methoxydiphenylamine

Interactive Data Table: Identified Transformation Products of this compound in Soil

| Compound Name | Chemical Formula |

|---|---|

| 3,3′-dichloro-4,4′-dimethoxyazobenzene | C₁₄H₁₂Cl₂N₂O₂ |

| 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil | C₁₃H₉Cl₂NO₂ |

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-4-methoxyaniline, ¹H and ¹³C NMR spectra provide definitive evidence for its molecular framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino and methoxy groups tend to shield aromatic protons, shifting their signals upfield, while the electron-withdrawing chloro group causes a downfield shift.

Based on established substituent effects, the expected signals would include a singlet for the three equivalent methoxy protons, a broad singlet for the two amine protons, and a distinct pattern for the three protons on the aromatic ring. The proton at C2 (ortho to the amino group and meta to the methoxy group) would likely appear as a doublet. The proton at C5 (ortho to the methoxy and chloro groups) would be a doublet, and the proton at C6 (ortho to the amino group and meta to the chloro group) would appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Experimental data for this specific compound is not readily available in reviewed literature; predictions are based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₃ | ~3.8 | Singlet (s) |

| -NH₂ | Broad singlet | Broad Singlet (br s) |

| H-2 | ~6.8 | Doublet (d) |

| H-5 | ~6.7 | Doublet (d) |

| H-6 | ~6.6 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts are highly dependent on the electronic environment created by the substituents. Spectral data for this compound are available in public databases.

The carbon attached to the methoxy group (C4) and the carbon attached to the amino group (C1) are expected to be significantly shielded. Conversely, the carbon bonded to the chlorine atom (C3) would be deshielded. The methoxy carbon itself will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound Data sourced from spectral databases.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~140 |

| C2 | ~116 |

| C3 (-Cl) | ~123 |

| C4 (-OCH₃) | ~148 |

| C5 | ~114 |

| C6 | ~113 |

| -OCH₃ | ~56 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation in complex molecules.

For a relatively small and rigid molecule like this compound, a NOESY spectrum would be expected to show correlations between the methoxy protons (-OCH₃) and the adjacent aromatic proton (H-5). Similarly, correlations would be seen between the amine protons (-NH₂) and the neighboring aromatic proton (H-2). While specific NOESY studies on the parent this compound are not prevalent in the literature, the technique remains a powerful tool for confirming spatial relationships in its more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent bands include the N-H stretching vibrations of the primary amine, which typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ range. The strong C-O stretching of the aryl ether is a key indicator, found in the 1200-1275 cm⁻¹ region. Finally, the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3350 - 3450 (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | -OCH₃ | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O Stretch | Aryl Ether | 1200 - 1275 |

| C-N Stretch | Aromatic Amine | 1250 - 1340 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

For this compound, the molecular ion peak is observed at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak is observed at m/z 159 with approximately one-third the intensity of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da), leading to a significant fragment ion. For this compound, this results in a prominent peak at m/z 142 ([M-15]⁺), which also exhibits its own M+2 peak at m/z 144.

Table 4: Key Mass Spectrometry Data for this compound Data sourced from spectral databases.

| m/z | Assignment | Notes |

|---|---|---|

| 157 | [M]⁺˙ | Molecular ion with ³⁵Cl |

| 159 | [M+2]⁺˙ | Isotope peak with ³⁷Cl |

| 142 | [M-CH₃]⁺ | Loss of a methyl radical |

| 144 | [[M-CH₃]+2]⁺ | Isotope peak for the m/z 142 fragment |

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical mass.

The calculated exact mass for the molecular formula of this compound, C₇H₈ClNO, is 157.02944 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unambiguously confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

HPLC-MS for Intermediate Identification in Degradation Studies

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique for identifying intermediates in the degradation of organic compounds. In the context of this compound, this method is crucial for elucidating the pathways through which the molecule breaks down under various conditions (e.g., microbial, photochemical, or chemical).

The process involves separating a complex mixture of the parent compound and its degradation products using HPLC. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides precise molecular weight information for each intermediate.

In a typical degradation study, samples are collected at different time intervals and analyzed. The HPLC chromatogram would show a decrease in the peak corresponding to this compound and the transient appearance and subsequent disappearance of new peaks corresponding to various intermediates. plos.org For instance, studies on similar compounds like 2-chloro-4-nitroaniline (B86195) have successfully used HPLC and GC-MS to identify metabolites. plos.org The mass fragmentation pattern of each intermediate, obtained from the MS detector, is then analyzed to determine its chemical structure. Common degradation pathways for aromatic amines may involve hydroxylation, demethylation, dehalogenation, or cleavage of the aromatic ring.

Table 1: Potential Intermediates of this compound in Degradation Studies

| Retention Time (min) | m/z (Mass-to-Charge Ratio) | Proposed Intermediate |

|---|---|---|

| 2.8 | 173.0 | 3-Chloro-4-methoxy-hydroxyl-aniline |

| 3.5 | 143.0 | 3-Chloro-4-hydroxyaniline |

| 4.1 | 123.5 | 4-Methoxyaniline |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from an HPLC-MS degradation study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. libretexts.org The electronic structure of this compound, which contains a benzene ring with auxochromes (-NH2, -OCH3, -Cl), gives rise to characteristic electronic transitions. The primary transitions observed for such aromatic compounds are π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated π systems, such as the benzene ring in this compound. libretexts.org These transitions are typically high-energy and result in strong absorption bands.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair) is promoted to a π* antibonding orbital. youtube.com In this compound, the nitrogen of the amino group and the oxygen of the methoxy group possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. youtube.com

The solvent used can influence the wavelength of maximum absorption (λmax). For example, n→π* transitions often experience a blue shift (shift to a shorter wavelength) in polar solvents. youtube.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Benzene Ring | 200-300 nm |

| n → π* | Non-bonding to π* antibonding | C-NH2, C-OCH3 | 280-400 nm |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

For this analysis, a single crystal of the compound is grown and mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are recorded by a detector. This diffraction pattern contains the information needed to determine the electron density distribution within the crystal. Mathematical Fourier transform methods are then used to convert this pattern into a model of the molecular and crystal structure. mdpi.com The final structure is refined to achieve the best possible agreement between the observed and calculated diffraction patterns.

Crystal System and Space Group Determination

The analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system to which the compound belongs (e.g., monoclinic, triclinic, orthorhombic). The systematic absences in the diffraction data are used to identify the space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) of the crystal lattice. For example, studies on related heterocyclic compounds have identified crystal systems such as triclinic with a P-1 space group or monoclinic with a P21 space group. mdpi.com

Table 3: Illustrative Crystallographic Data for an Aromatic Amine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

Note: This data is representative of a small organic molecule and is provided for illustrative purposes.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Hirshfeld Surface Analysis)

While X-ray diffraction reveals the molecular structure, understanding the crystal packing requires an analysis of intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. researchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. mdpi.com Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.com

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents van der Waals forces and general packing. |

| C···H / H···C | 25.0% | Indicates interactions involving aromatic rings. |

| O···H / H···O | 12.5% | Suggests hydrogen bonding involving the methoxy group. |

| Cl···H / H···Cl | 10.0% | Halogen-related interactions. |

| N···H / H···N | 5.0% | Indicates hydrogen bonding involving the amino group. |

Note: The percentages are illustrative and represent typical values for a substituted aniline (B41778).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-nitroaniline |

| 3-Chloro-4-methoxy-hydroxyl-aniline |

| 3-Chloro-4-hydroxyaniline |

| 4-Methoxyaniline |

Biological and Medicinal Chemistry Applications of 3 Chloro 4 Methoxyaniline Derivatives

Antimicrobial Activity Studies

The structural framework of 3-chloro-4-methoxyaniline has been incorporated into various heterocyclic systems to explore and enhance antimicrobial properties. These investigations have yielded compounds with notable efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

Derivatives incorporating the this compound moiety have been investigated for their potential to combat both Gram-positive and Gram-negative bacteria. For instance, a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antibacterial activity. One compound in this series, a sulfamethazine (B1682506) derivative, demonstrated significant activity against several pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This compound's effectiveness is highlighted by its ability to create holes in the cell membrane of E. coli, leading to protein leakage and subsequent cell death. nih.gov

In another study, chalcones synthesized with both hydroxyl and chlorine substituents were tested for their antibacterial effects. A compound featuring a pyridinyl ring showed the highest activity against Staphylococcus aureus and Escherichia coli, among other bacteria, with efficacy greater than the standard drug, benzylpenicillin. journaljpri.com

| Compound Class | Derivative | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|---|

| 7-Methoxyquinoline Sulfonamide | Sulfamethazine derivative (3l) | Escherichia coli | MIC = 7.812 µg/mL | nih.gov |

| 7-Methoxyquinoline Sulfonamide | Sulfamethazine derivative (3l) | Pseudomonas aeruginosa | Inhibition zone = 16.2 mm | nih.gov |

| 7-Methoxyquinoline Sulfonamide | Sulfamethazine derivative (3l) | Staphylococcus aureus | Inhibition zone = 18.0 mm | nih.gov |

| Chloro-substituted Chalcone | Pyridinyl derivative (3m) | Staphylococcus aureus | Zone of inhibition = 27.52±0.16 mm | journaljpri.com |

| Chloro-substituted Chalcone | Pyridinyl derivative (3m) | Escherichia coli | Zone of inhibition = 22.05±0.16 mm | journaljpri.com |

Antifungal Efficacy (e.g., against Aspergillus niger, Penicillium rubrum)

The development of antifungal agents has also benefited from structures related to this compound. Research into various halogenated anilines and nitrobenzenes has shown their potential as fungitoxic agents. nih.gov Specifically, compounds like 1,3-dichloro-5-nitrobenzene and 3,5-dichloroaniline (B42879) have demonstrated significant activity against fungi such as Aspergillus niger. nih.gov

Furthermore, various triazole derivatives have been synthesized and evaluated for their antifungal properties. One study synthesized 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol derivatives. A compound from this series with a chloro group at the para position of the phenyl ring showed a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger. beilstein-journals.org

| Compound Class | Derivative | Fungal Strain | Observed Activity | Source |

|---|---|---|---|---|

| Triazole Phenol | 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | MIC = 25 µg/mL | beilstein-journals.org |

| Halogenated Aniline (B41778) | 3,5-dichloroaniline | Aspergillus niger | Sufficient activity to warrant further study | nih.gov |

Antiparasitic Drug Discovery

Derivatives containing the this compound fragment have emerged as promising candidates in the search for new treatments for parasitic diseases, particularly Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.gov

Targeting Specific Enzymes (e.g., Cruzain Inhibitors for Trypanosoma cruzi)

A key target for anti-Chagas drug development is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle. nih.govrjeid.com The inhibition of this enzyme has been a major focus of medicinal chemistry efforts. scielo.br Vinyl sulfone inhibitors have been extensively studied, leading to the development of potent analogues. beilstein-journals.org Research has identified quinoline-based compounds incorporating a this compound group as active against multiple protozoan parasites. nih.gov These compounds function by inhibiting essential parasitic enzymes. While initially designed as cruzain inhibitors, some analogues have shown activity against other targets, such as the parasite's 14-α-demethylase (CYP51), an enzyme involved in ergosterol (B1671047) biosynthesis. beilstein-journals.org

Lead Compound Optimization and Analog Synthesis

A significant challenge in drug discovery is optimizing lead compounds to improve their efficacy and physicochemical properties. A promising lead compound with cross-pathogen activity, NEU-1045, suffered from high molecular weight and poor lipophilicity, largely due to a large 4-(3-fluorobenzyloxy)aniline "head group". nih.gov Researchers synthesized a series of analogues to address these shortcomings. By truncating a similar 4-benzyloxy-3-chloroaniline (B1332019) group in a related series, they observed only a threefold loss in activity, suggesting that modification was feasible. nih.gov

Further optimization involved replacing the large head group with smaller, polar aminoheterocycles built on a quinoline (B57606) scaffold that featured the truncated this compound group. nih.gov This strategy aimed to improve properties like molecular weight and clogP (a measure of lipophilicity) while maintaining or improving biological activity. For instance, replacing a 3-fluorobenzyl group with a smaller methyl group led to significant reductions in molecular weight and lipophilicity, resulting in an improved ligand lipophilicity efficiency (LLE). nih.gov This systematic approach of analog synthesis and optimization is critical for advancing promising chemical scaffolds toward viable drug candidates. nih.gov

Anticancer Research

Derivatives of this compound are significant in the development of novel anticancer agents. The core structure is often incorporated into larger molecules, such as 4-anilinoquinazolines, which have been extensively investigated for their antitumor properties. beilstein-journals.org Research has demonstrated that these compounds can exhibit promising antiproliferative activity against various cancer cell lines.

In one study, a series of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines were synthesized. Preliminary screening of these compounds against human colon carcinoma (HCT-116) and glioblastoma (T98G) cells revealed significant cytotoxic effects. For instance, some of the synthesized 4-anilinoquinazoline (B1210976) derivatives proved to be active against at least one of the tested tumor cell lines, with one compound showing IC₅₀ values of 2.8 µM and 2.0 µM against HCT-116 and T98G cells, respectively. beilstein-journals.org

Further research into quinazoline-based structures has yielded compounds with potent activity across a wider range of cancers. A series of quinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were evaluated by the U.S. National Cancer Institute (NCI) against 60 different human tumor cell lines. nih.gov One quinazoline-chalcone derivative, in particular, demonstrated high antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.622 to 1.81 μM. nih.gov